Sérotonine Arachidonoyle

Vue d'ensemble

Description

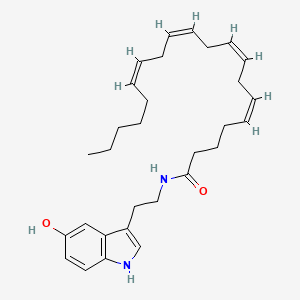

La sérotonine arachidonoylée est une molécule de signalisation lipidique endogène . Elle a été décrite pour la première fois en 1998 comme un inhibiteur de l'hydrolase des amides d'acides gras (FAAH) . Ce composé joue divers rôles dans les systèmes biologiques et sa découverte a ouvert des voies de recherche prometteuses.

Applications De Recherche Scientifique

La sérotonine arachidonoylée a des applications diverses :

Neurobiologie : Elle module les systèmes neurotransmetteurs, affectant la perception de la douleur et l'anxiété.

Tractus gastro-intestinal : Présente dans l'iléon et le jéjunum, elle affecte la sécrétion du peptide 1 semblable au glucagon (GLP-1).

Cycle veille-sommeil : Elle influence l'homéostasie du sommeil et les neurotransmetteurs liés à l'éveil .

5. Mécanisme d'action

Les effets de la sérotonine arachidonoylée impliquent :

Antagonisme du récepteur TRPV1 : Elle agit comme un antagoniste du récepteur TRPV1, contribuant aux propriétés analgésiques.

Régulation de la dopamine : Elle inhibe la libération de dopamine de l'amygdale basolatérale après un comportement de peur.

Mécanisme D'action

Target of Action

Arachidonoyl Serotonin (N-arachidonoyl-serotonin, AA-5-HT) is an endogenous lipid signaling molecule . It primarily targets Fatty Acid Amide Hydrolase (FAAH) and the Transient Receptor Potential Vanilloid-type 1 (TRPV1) receptor . FAAH is an enzyme that breaks down endocannabinoids, while TRPV1 is a non-selective cation channel involved in pain perception .

Mode of Action

AA-5-HT acts as an inhibitor of FAAH and an antagonist of the TRPV1 receptor . By inhibiting FAAH, it prevents the breakdown of endocannabinoids, leading to their accumulation . As an antagonist of the TRPV1 receptor, it prevents the activation of this receptor, thereby reducing pain perception .

Biochemical Pathways

The primary biochemical pathway affected by AA-5-HT is the endocannabinoid system . This system comprises endogenous ligands, receptors, and enzymes, including FAAH . By inhibiting FAAH, AA-5-HT increases the levels of endocannabinoids, which are involved in various physiological processes, including pain perception and inflammation .

Pharmacokinetics

Its metabolism likely involves FAAH, the enzyme it inhibits .

Result of Action

AA-5-HT has been shown to have analgesic properties , reducing both acute and chronic peripheral pain . It also modulates glucagon-like peptide-1 (GLP-1) secretion in the gastrointestinal tract . Furthermore, it has been found to affect the signaling mechanisms responsible for anxiety, by inhibiting dopamine release from the Basolateral amygdala following fear behavior .

Action Environment

The action of AA-5-HT can be influenced by various environmental factors. For instance, its effects on the sleep-wake cycle were found to be influenced by the presence of molecules and chemicals that affect wake-related neurotransmitters . .

Orientations Futures

Méthodes De Préparation

Voies synthétiques :

La préparation synthétique de la sérotonine arachidonoylée implique la conjugaison de l'acide arachidonique (un acide gras polyinsaturé) avec la sérotonine (un neurotransmetteur dérivé du tryptophane). Les voies de synthèse spécifiques peuvent varier, mais l'approche générale comprend des réactions d'amidation ou d'estérification.

Conditions de réaction :

Amidation : L'acide arachidonique réagit avec la sérotonine en présence d'un agent de couplage (par exemple, DCC ou EDC) et d'une base (par exemple, la triéthylamine) pour former la liaison amide.

Estérification : Alternativement, une réaction d'estérification peut se produire entre l'acide arachidonique et la sérotonine, conduisant au composé souhaité.

Production industrielle :

Bien que les méthodes de production à l'échelle industrielle ne soient pas largement rapportées, les laboratoires de recherche synthétisent généralement la sérotonine arachidonoylée en utilisant des méthodes chimiques.

Analyse Des Réactions Chimiques

La sérotonine arachidonoylée subit diverses réactions :

Oxydation : Elle peut être oxydée dans des conditions spécifiques, conduisant à la formation de dérivés oxydés.

Réduction : La réduction des doubles liaisons dans la partie acide arachidonique peut se produire.

Substitution : La liaison amide peut subir des réactions de substitution.

Réactifs et conditions courants :

Oxydation : Des agents oxydants comme le permanganate de potassium (KMnO₄) ou le réactif de Jones.

Réduction : Des agents réducteurs tels que l'hydrure de lithium et d'aluminium (LiAlH₄) ou l'hydrogène gazeux (H₂) avec un catalyseur (par exemple, le palladium sur carbone).

Substitution : Divers nucléophiles (par exemple, amines, thiols) peuvent remplacer des groupes fonctionnels.

Principaux produits :

Les principaux produits dépendent des conditions de réaction spécifiques. L'oxydation peut produire des hydroperoxydes, tandis que la réduction peut conduire à des dérivés saturés.

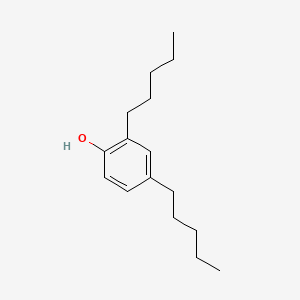

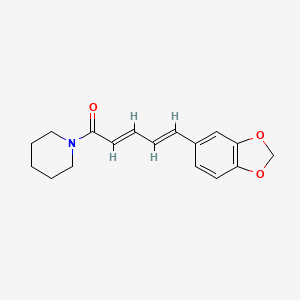

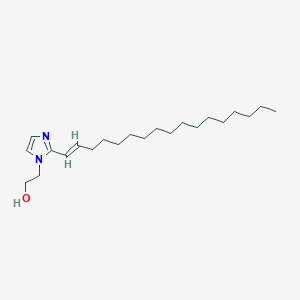

Comparaison Avec Des Composés Similaires

La sérotonine arachidonoylée se distingue par son double rôle d'inhibiteur de la FAAH et d'antagoniste du TRPV1. Des composés similaires comprennent d'autres endocannabinoïdes et lipides dérivés de neurotransmetteurs.

Propriétés

IUPAC Name |

(5Z,8Z,11Z,14Z)-N-[2-(5-hydroxy-1H-indol-3-yl)ethyl]icosa-5,8,11,14-tetraenamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H42N2O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-30(34)31-23-22-26-25-32-29-21-20-27(33)24-28(26)29/h6-7,9-10,12-13,15-16,20-21,24-25,32-33H,2-5,8,11,14,17-19,22-23H2,1H3,(H,31,34)/b7-6-,10-9-,13-12-,16-15- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QJDNHGXNNRLIGA-DOFZRALJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC=CCC=CCC=CCC=CCCCC(=O)NCCC1=CNC2=C1C=C(C=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCC/C=C\C/C=C\C/C=C\C/C=C\CCCC(=O)NCCC1=CNC2=C1C=C(C=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H42N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501029882 | |

| Record name | N-Arachidonoylserotonin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501029882 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

462.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

187947-37-1 | |

| Record name | (5Z,8Z,11Z,14Z)-N-[2-(5-Hydroxy-1H-indol-3-yl)ethyl]-5,8,11,14-eicosatetraenamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=187947-37-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-Arachidonoylserotonin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501029882 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

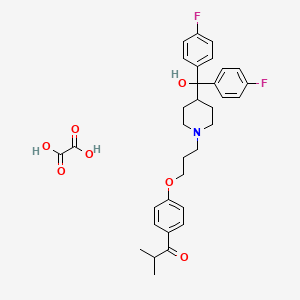

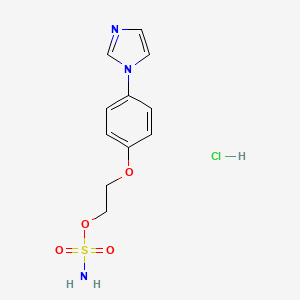

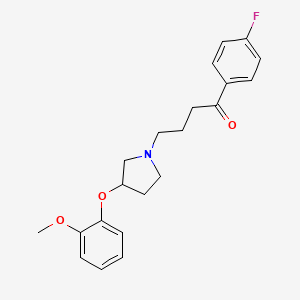

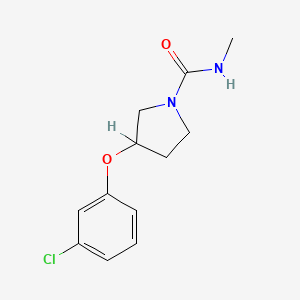

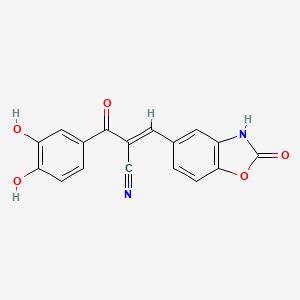

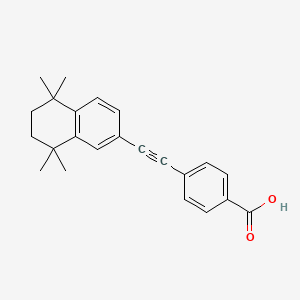

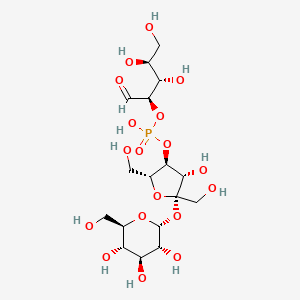

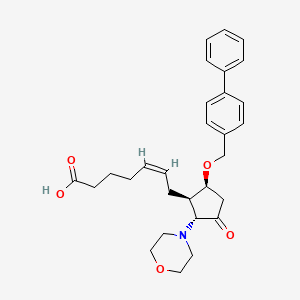

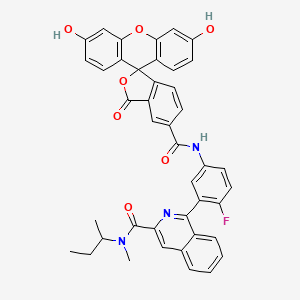

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

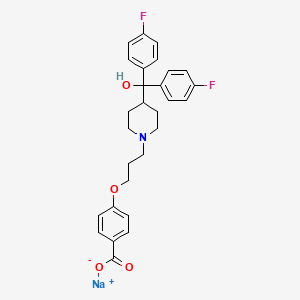

![5-[2-[4-[Bis(4-fluorophenyl)-hydroxymethyl]piperidin-1-yl]ethyl]-3-methyl-1,3-oxazolidin-2-one](/img/structure/B1665083.png)